N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
説明
特性
IUPAC Name |
N-(4-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACZOLJSVAPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the reaction of 4-bromobenzenamine with 2-oxobenzo[d]oxazole derivatives under specific conditions. The resulting product is purified through recrystallization techniques.
1. Antibacterial Activity
Research indicates that compounds related to N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exhibit significant antibacterial properties. A study published in MDPI evaluated various benzoxazolinones linked to hydrazones and azoles, showing promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were determined, suggesting effective inhibition at low concentrations .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide | 32 | E. coli |
| Another derivative | 16 | S. aureus |
2. Anticancer Activity
The anticancer potential of N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has been explored in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in breast cancer cells, with an IC50 value indicating effective cytotoxicity. It was observed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study:
A notable study involving the compound showed that it significantly reduced the viability of MCF-7 breast cancer cells after 24 hours of treatment, with an IC50 value of approximately 5 µM. This effect was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.
3. Anticonvulsant Activity
Preliminary investigations into the anticonvulsant activity of related compounds suggest that N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide may possess neuroprotective properties. A study reported that derivatives of oxazoles exhibited anticonvulsant effects in animal models, reducing the frequency of seizures induced by chemical agents . Further research is required to establish the specific mechanisms involved.
The biological activities of N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide may be attributed to its ability to interact with various molecular targets:
- Antibacterial: Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer: Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.
- Anticonvulsant: Interaction with neurotransmitter systems, potentially enhancing GABAergic activity.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-Trifluoromethylphenyl Substitution
Replacing the bromine with a trifluoromethyl group yields 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 3). This modification increases lipophilicity (ClogP: 3.8 vs. However, the synthesis yield drops to 43% compared to higher yields in bromo derivatives, suggesting steric or electronic challenges during amide coupling .
Sulfonamide and Hydrazide Derivatives
- 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide (Compound 4) incorporates a sulfonamide group, improving water solubility. Its synthesis achieves a 78% yield, attributed to the sulfamoyl group’s compatibility with HBTU-mediated coupling .
- Hydrazide analogs like N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (Compound 17) exhibit higher melting points (202–204°C vs. ~160°C for bromo derivatives), indicating stronger intermolecular interactions due to nitro and chloro substituents .
Modifications to the Propanamide Linker
Heterocyclic Additions
- Introducing a thiazole sulfamoyl group (3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide) increases molecular weight (478.9 g/mol vs.
- The oxadiazole-containing analog 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (MW: 358.3) demonstrates improved CNS penetration due to the oxadiazole-pyran hybrid, a feature relevant for neuroinflammation imaging .
Piperazine and Flavone Hybrids
- 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide integrates a piperazine ring, enhancing dopamine D2 receptor binding (Ki: 12 nM vs. >100 nM for bromo derivatives) .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Q & A
Basic Question: What are the standard synthetic routes for N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, and how are yields optimized?
Answer:
The compound is synthesized via multi-step protocols involving:
- General Procedure D : Reaction of intermediates (e.g., bromophenyl derivatives) with benzoxazolone moieties in anhydrous DMF/K₂CO₃ at 60°C, followed by extraction (water/ethyl acetate) and column chromatography purification. Yields typically range from 40–54% .
- Hydrazide Formation : Esterification of intermediates with methanol under acid catalysis, followed by hydrazine monohydrate treatment to form hydrazides (yields: 53–88%) .
- Optimization Strategies : Adjusting alkyl chain length (e.g., butyl vs. pentyl linkers) and solvent polarity improves yields. For example, using 2-propanol instead of ethanol increases hydrazide purity .
Basic Question: How is the structure of this compound confirmed experimentally?
Answer:
Key analytical methods include:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.10–7.50 ppm), carbonyl groups (δ 164–170 ppm), and bromophenyl substituents (e.g., δ 2.50 ppm for methylene linkages) .
- HRMS : Validates molecular formula (e.g., C₁₈H₁₅BrN₂O₃ requires m/z 397.0234; observed: 397.0236) .
- Elemental Analysis : Confirms C, H, N content (e.g., calculated: C 54.29%, H 3.80%; observed: C 54.15%, H 3.85%) .
Basic Question: What initial biological activities have been reported for this compound?
Answer:
- Immunoproteasome Inhibition : Exhibits 28% activity against β5i subunits in vitro, suggesting potential as a non-competitive inhibitor .
- Dopamine D2 Receptor Antagonism : Derivatives show binding affinity (IC₅₀ < 1 µM) in receptor assays, validated via ¹³C NMR and HRMS .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
SAR insights include:
- Benzoxazolone Modifications : Replacing the oxazolone ring with thiazolone reduces β5i inhibition (e.g., from 28% to 4%) .
- Side Chain Engineering : Extending the alkyl linker (e.g., propyl to pentyl) improves receptor binding by 1.5-fold .
- Substituent Effects : Electron-withdrawing groups (e.g., -Br on phenyl) enhance metabolic stability but may reduce solubility .
Advanced Question: What methodologies are used to resolve contradictions in biological assay data for derivatives?
Answer:
- Dose-Response Curves : Replicate assays (n ≥ 3) to distinguish true activity from artifacts (e.g., compound 10 in β5i: 28% vs. 4% for analog 5j) .
- Binding Kinetics : Surface plasmon resonance (SPR) confirms target engagement specificity when conflicting IC₅₀ values arise .
- Solubility Testing : Poor solubility (e.g., in aqueous buffers) may explain variability; use DMSO stock solutions ≤0.1% to avoid precipitation .
Advanced Question: How can computational modeling predict physicochemical properties critical for drug-likeness?
Answer:
- LogP/LogD : Predict hydrophobicity (e.g., LogP = 1.23 for derivatives) using tools like ACD/Labs Percepta .
- pKa Estimation : Acidic pKa ~9.76 suggests moderate solubility at physiological pH .
- Molecular Dynamics : Simulates interactions with target proteins (e.g., docking to β5i subunit active sites) .
Advanced Question: What strategies address low solubility during formulation for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers to improve bioavailability .
- Co-solvent Systems : Test mixtures of ethanol, propylene glycol, and water (e.g., 30:40:30) for stable formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
